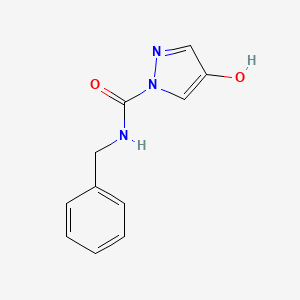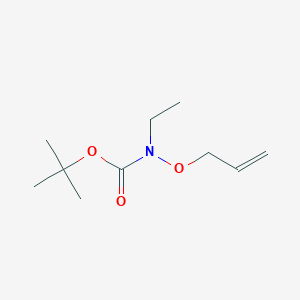
trans-2-Cyano-2-(methoxyimino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Cyano-2-(methoxyimino)acetamide: is an organic compound with the molecular formula C5H7N3O2 It is characterized by the presence of a cyano group (–CN) and a methoxyimino group (–C=N–OCH3) attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
-
Nitrile Addition Reaction: : One common method for synthesizing trans-2-Cyano-2-(methoxyimino)acetamide involves the addition of a nitrile to an oxime. This reaction typically requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic addition.
-
Oxime Formation: : Another route involves the formation of an oxime from an aldehyde or ketone, followed by the introduction of a cyano group. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) and sodium cyanide (NaCN) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitrile addition reactions or oxime formations. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : trans-2-Cyano-2-(methoxyimino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This process converts the cyano group into an amine.
-
Substitution: : The compound can participate in substitution reactions, where the methoxyimino group can be replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Amines: Resulting from the reduction of the cyano group.
Substituted Compounds: Depending on the nucleophile or halogen used in substitution reactions.
科学的研究の応用
Chemistry
In chemistry, trans-2-Cyano-2-(methoxyimino)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways and molecular mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it valuable in various manufacturing processes.
作用機序
The mechanism by which trans-2-Cyano-2-(methoxyimino)acetamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity or function. The cyano and methoxyimino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
trans-2-Cyano-2-(hydroxyimino)acetamide: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
trans-2-Cyano-2-(ethoxyimino)acetamide: Similar structure but with an ethoxyimino group instead of a methoxyimino group.
trans-2-Cyano-2-(methylthioimino)acetamide: Similar structure but with a methylthioimino group instead of a methoxyimino group.
Uniqueness
trans-2-Cyano-2-(methoxyimino)acetamide is unique due to the presence of the methoxyimino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective.
特性
IUPAC Name |
(1E)-2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQGCZICHIRLTG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[2-(Diphenylphosphino)benzylidene]hydroxylamine](/img/structure/B8132927.png)

